Fmoc-6-bromo-DL-tryptophan

Descripción general

Descripción

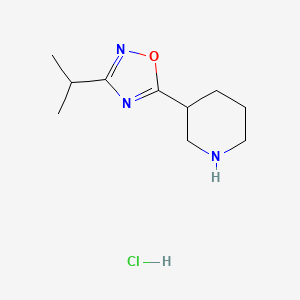

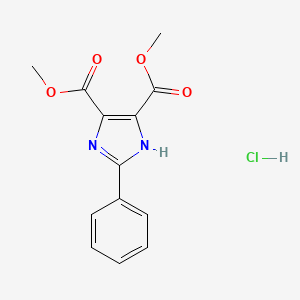

Fmoc-6-bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid that is important for protein synthesis in humans . It is frequently used in the synthesis of larger peptide compounds. The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of Fmoc-6-bromo-DL-tryptophan is C26H21BrN2O4 . It has a molecular weight of 505.36 g/mol.Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-6-bromo-DL-tryptophan include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density .Mecanismo De Acción

Target of Action

Fmoc-6-bromo-DL-tryptophan is a derivative of the amino acid tryptophan, which is protected by the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The primary target of Fmoc-6-bromo-DL-tryptophan is the amine group of an amino acid, which it protects during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-6-bromo-DL-tryptophan acts as a base-labile protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), protecting the amine group during the formation of the peptide bond . This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The use of Fmoc-6-bromo-DL-tryptophan in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group during peptide bond formation, it prevents unwanted reactions and ensures the correct sequence of amino acids in the resulting peptide .

Result of Action

The result of the action of Fmoc-6-bromo-DL-tryptophan is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine group during synthesis, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of Fmoc-6-bromo-DL-tryptophan is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the stability of the Fmoc group and thus the efficacy of Fmoc-6-bromo-DL-tryptophan as a protecting group .

Safety and Hazards

Fmoc-6-bromo-DL-tryptophan should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam. The container should be stored tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIHXRJOKTXCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-6-bromo-DL-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)

![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)

![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)